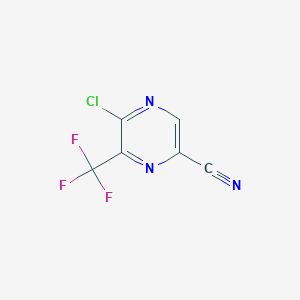
Sodium 5-nitropyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a nitro group at the 5-position and a sulfinate group at the 2-position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-2-sulfinate typically involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This can be achieved using various oxidizing agents such as sodium periodate, potassium permanganate, or bleach in aqueous conditions . The reaction conditions are carefully controlled to ensure selective oxidation and high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly oxidizing agents and solvents is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-nitropyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: 5-nitropyridine-2-sulfonic acid.
Reduction: 5-aminopyridine-2-sulfinate.
Substitution: Various alkyl and aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-nitropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 5-nitropyridine-2-sulfinate involves its ability to donate sulfonyl groups in chemical reactions. The nitro group can undergo reduction to form reactive intermediates that participate in various pathways. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfinate groups on the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 5-nitropyridine-2-sulfinate is unique due to the presence of both a nitro and a sulfinate group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, sodium nitrobenzenesulfinate lacks the pyridine ring, which limits its reactivity in certain contexts .
Eigenschaften
Molekularformel |
C5H3N2NaO4S |
|---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
sodium;5-nitropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-2-5(6-3-4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
YHKLBNANHGOCSG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


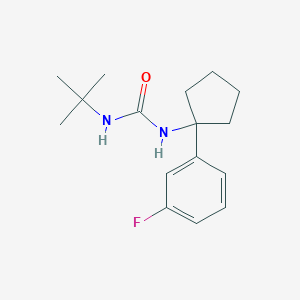
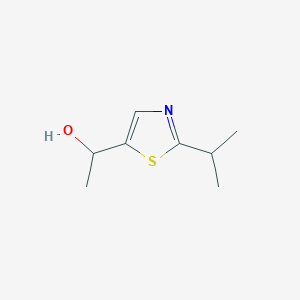
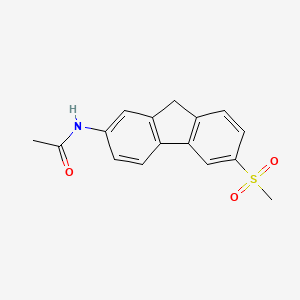
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
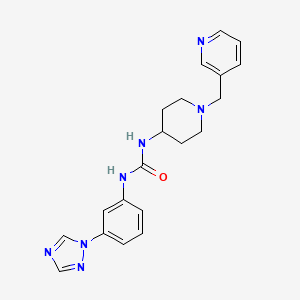

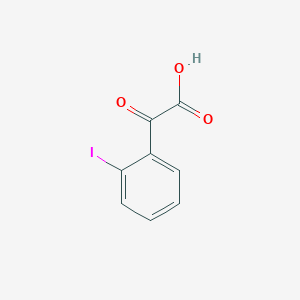
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)

